Quininib is a synthetic compound with significant potential in therapeutic applications, particularly in oncology and inflammation. It primarily functions as an antagonist of the cysteinyl leukotriene receptor 1, which plays a crucial role in various inflammatory processes and has been implicated in cancer progression. Quininib is classified as a quinoline derivative, which is known for its diverse biological activities.
Quininib was first synthesized as part of a series of analogues designed to explore the pharmacological properties of quinoline compounds. Its development was influenced by the need for effective modulators of inflammatory pathways and angiogenesis. The compound's chemical identity is denoted by its International Union of Pure and Applied Chemistry name, which is (E)-2-(2-quinolin-2-yl-vinyl)-phenol hydrochloride, and it is represented by the chemical formula C₁₃H₉ClN₂O.
Quininib belongs to the class of compounds known as quinolines, which are aromatic heterocycles characterized by a fused benzene and pyridine ring structure. This classification is essential for understanding its chemical behavior and biological interactions.
The synthesis of quininib involves several key steps, typically starting with the condensation of aniline derivatives with β-ketoesters. This reaction forms 4-hydroxy quinolines, which are then further modified to yield quininib.
Quininib features a quinoline backbone with a vinyl phenol substituent. The molecular structure can be represented as follows:
The compound exhibits specific spectral characteristics that can be analyzed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its structural integrity.
Quininib undergoes various chemical reactions, including:
Quininib primarily acts as an antagonist to the cysteinyl leukotriene receptor 1, inhibiting its signaling pathways involved in inflammation and tumor progression.
Quininib has shown promise in various scientific applications:
Angiogenesis—the formation of new blood vessels—is a critical process in cancer metastasis and retinal diseases like diabetic retinopathy and age-related macular degeneration (AMD). In pathological contexts, dysregulated angiogenesis promotes tumor growth, metastatic spread, and vision loss. Hypoxia and inflammation trigger overexpression of pro-angiogenic factors (e.g., VEGF, ICAM-1, VCAM-1), creating "leaky" vessels that facilitate tumor cell invasion and retinal edema [1] [7]. For instance, uveal melanoma (UM), an aggressive ocular cancer, exhibits high cysteinyl leukotriene receptor 1 (CysLT1) expression linked to metastatic progression and reduced patient survival [2].
Table 1: Pro-Angiogenic Factors in Pathological Angiogenesis
Factor | Function | Disease Association |
---|---|---|
VEGF | Endothelial proliferation, permeability | CRC, AMD, Diabetic retinopathy |
ICAM-1/VCAM-1 | Endothelial adhesion, leukocyte recruitment | Metastatic cancers |
CysLT1 | Inflammatory signaling, vessel stability | Uveal melanoma, Colorectal cancer |
Anti-VEGF biologics (e.g., bevacizumab) are first-line treatments for cancers and retinopathies but face significant challenges:
Table 2: Limitations of Anti-VEGF Therapies
Issue | Clinical Impact | Underlying Mechanism |
---|---|---|
Intrinsic/acquired resistance | 40-55% non-response rate in cancers | Upregulation of NF-κB, calpain-2 |
Transient efficacy | Tumor revascularization post-treatment | Alternative angiogenic pathways (CysLT signaling) |
Cysteinyl leukotrienes (LTC4, LTD4, LTE4) activate G-protein-coupled receptors CysLT1 and CysLT2, driving inflammation and angiogenesis. CysLT1 overexpression correlates with poor prognosis in CRC and UM [1] [2]. Antagonizing these receptors offers an alternative strategy:
Quininib was identified through phenotype-based screening in zebrafish—a vertebrate model with conserved angiogenesis pathways:
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4